5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361116-88-2
VCID: VC2940025
InChI: InChI=1S/C13H19BrN2.ClH/c1-10(2)16-7-3-4-11(9-16)13-6-5-12(14)8-15-13;/h5-6,8,10-11H,3-4,7,9H2,1-2H3;1H
SMILES: CC(C)N1CCCC(C1)C2=NC=C(C=C2)Br.Cl
Molecular Formula: C13H20BrClN2
Molecular Weight: 319.67 g/mol

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride

CAS No.: 1361116-88-2

Cat. No.: VC2940025

Molecular Formula: C13H20BrClN2

Molecular Weight: 319.67 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride - 1361116-88-2

Specification

CAS No. 1361116-88-2
Molecular Formula C13H20BrClN2
Molecular Weight 319.67 g/mol
IUPAC Name 5-bromo-2-(1-propan-2-ylpiperidin-3-yl)pyridine;hydrochloride
Standard InChI InChI=1S/C13H19BrN2.ClH/c1-10(2)16-7-3-4-11(9-16)13-6-5-12(14)8-15-13;/h5-6,8,10-11H,3-4,7,9H2,1-2H3;1H
Standard InChI Key NIHOFZPSGAUPDV-UHFFFAOYSA-N
SMILES CC(C)N1CCCC(C1)C2=NC=C(C=C2)Br.Cl
Canonical SMILES CC(C)N1CCCC(C1)C2=NC=C(C=C2)Br.Cl

Introduction

Chemical Identity and Basic Properties

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride is a complex organic compound belonging to the class of heterocyclic compounds. It features a distinctive molecular architecture that contributes to its specialized biological activities and chemical properties. This compound is primarily utilized in research settings and pharmaceutical investigations.

Structural Characteristics

The molecular structure of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride contains several key functional groups that determine its chemical behavior and biological interactions.

Key Structural Features

The compound features a pyridine ring with a bromine atom positioned at the 5-position, which significantly influences its electronic properties and reactivity. Connected to the pyridine ring at the 2-position is a piperidine ring that contains an isopropyl substituent at the 1-position. This arrangement creates a unique three-dimensional configuration that enables specific receptor interactions.

The hydrochloride salt formation is a critical aspect of the compound's formulation, substantially enhancing its water solubility compared to the free base form. This property makes it particularly suitable for biological studies and pharmaceutical formulations where aqueous solubility is essential for effective delivery and action.

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and respiratory irritation upon exposure .

Research Applications

The unique structural and pharmacological properties of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride make it valuable for various research applications.

Pharmacological Research

In pharmacological studies, the compound serves as a useful tool for investigating receptor function and developing novel therapeutic approaches. Its interaction with histamine receptors and other GPCRs makes it particularly valuable for research in neuropharmacology and immunology.

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride provides a scaffold for developing new drug candidates. The brominated pyridine moiety offers opportunities for further functionalization through various chemical transformations, allowing researchers to explore structure-activity relationships and optimize biological activity.

Comparative Analysis with Related Compounds

While 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride has its unique properties, examining structurally related compounds provides valuable context for understanding its place within this chemical family.

Structural Analogs

Several related brominated pyridine compounds share structural similarities:

CompoundMolecular FormulaSimilarity to 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride
5-Bromo-2-(piperidin-1-yl)pyridineC₁₀H₁₃BrN₂Contains the same 5-bromopyridine core and piperidine ring, but lacks the isopropyl substituent
5-Bromo-2-isopropylpyridineC₈H₁₀BrNContains the same 5-bromopyridine core and isopropyl group, but lacks the piperidine ring
5-Bromo-2-(piperidin-3-yl)pyridine dihydrochlorideC₁₀H₁₃BrN₂·2HClContains the 5-bromopyridine and piperidine structural elements but differs in substitution pattern

These structural relationships help researchers understand how specific modifications affect biological activity and physicochemical properties, guiding the development of improved compounds with enhanced therapeutic potential.

Future Research Directions

Based on the current understanding of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride's properties and activities, several promising research directions emerge.

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships could yield valuable insights into how structural modifications affect binding affinity and selectivity for specific receptors. This could lead to the development of more potent and selective compounds with improved therapeutic profiles.

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